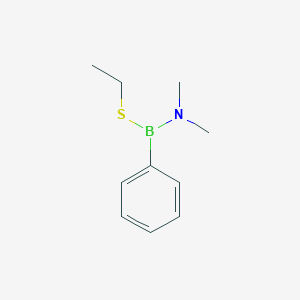
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is an organoboron compound that features a boron atom bonded to a phenyl group, an ethylsulfanyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine typically involves the reaction of phenylboronic acid with ethylsulfanyl and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boron center can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine involves its interaction with molecular targets through its boron center. The boron atom can form stable complexes with various biomolecules, facilitating its use in therapeutic applications. The ethylsulfanyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparison with Similar Compounds
1-(Ethylsulfanyl)-1-(ethylsulfanyl)ethane: Another sulfur-containing organoboron compound with similar reactivity.
1-(Ethylsulfanyl)ethane-1-thiol: Known for its strong odor and use in fragrance research.
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylborane: A closely related compound with slight structural variations.
Uniqueness: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is unique due to its combination of a boron center with both ethylsulfanyl and dimethylamino groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
85121-19-3 |
|---|---|
Molecular Formula |
C10H16BNS |
Molecular Weight |
193.12 g/mol |
IUPAC Name |
N-[ethylsulfanyl(phenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16BNS/c1-4-13-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
NNXCJPXGBPRMCD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(N(C)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


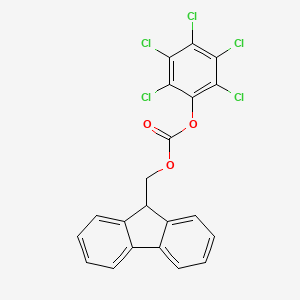

![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
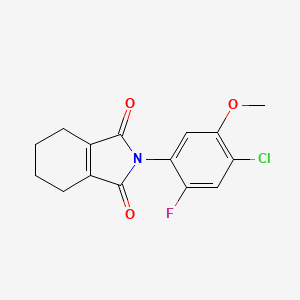
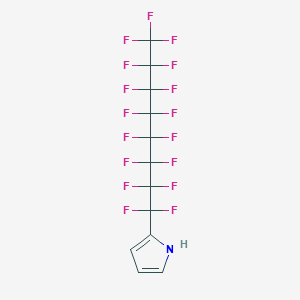
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
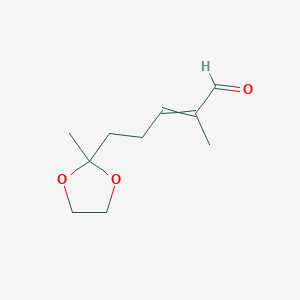
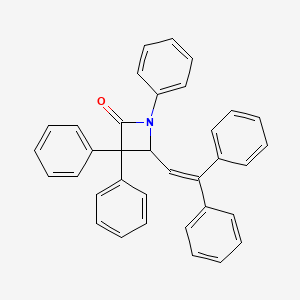
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)

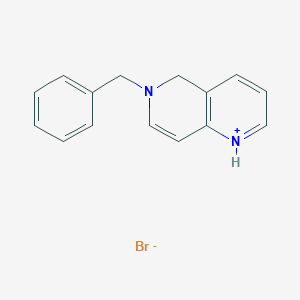

![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
